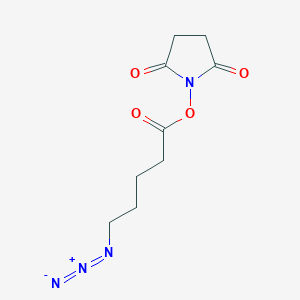

N3-C4-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPYOOVTLZAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456258 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478801-48-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N3-C4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-C4-NHS ester, also known as 4-Azidobutanoic acid N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent that has become an invaluable tool in the field of bioconjugation. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide (B81097) moiety, enables the covalent and sequential linkage of diverse molecules. This linker is particularly prominent in the construction of complex biomolecules, most notably in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The this compound serves as a stable, non-cleavable bridge between the antibody and the therapeutic payload, a critical factor in the efficacy and safety profile of the resulting conjugate.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanisms, and detailed experimental protocols for its application in bioconjugation. It is intended to serve as a resource for researchers and drug development professionals seeking to utilize this versatile linker in their work.

Core Principles and Chemical Properties

This compound is a molecule designed for controlled, stepwise conjugation. This is achieved through its two distinct reactive groups:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently and specifically with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies. The reaction, a nucleophilic acyl substitution, proceeds under mild pH conditions (typically 7.2-8.5) to form a stable and irreversible amide bond.

-

Azide (N3): The terminal azide group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems. This allows for a second, highly specific conjugation step through "click chemistry." The azide group can participate in either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative like DBCO or BCN, forming a stable triazole linkage.

The non-cleavable nature of the C4 alkyl chain ensures that the conjugated molecules remain linked under physiological conditions. In the context of ADCs, this means the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody within the target cancer cell. This mechanism of action can contribute to a wider therapeutic window and reduced off-target toxicity compared to ADCs with cleavable linkers.[1][2]

Quantitative Data Summary

The following tables summarize the key physicochemical and reactivity data for this compound and the associated chemistries.

| Property | Value | Reference |

| Chemical Name | 4-Azidobutanoic acid N-hydroxysuccinimide ester | |

| Synonyms | This compound, Azido-C4-NHS | |

| CAS Number | 478801-48-8 | [3] |

| Molecular Formula | C₈H₁₀N₄O₄ | |

| Molecular Weight | 226.19 g/mol | |

| Purity | Typically >95% (confirm with supplier) | |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [4][5] |

| Limited solubility in aqueous buffers | [4] | |

| Storage | -20°C, desiccated, protected from light | [3] |

| Parameter | Condition | Value | Reference |

| Optimal Reaction pH (NHS Ester Aminolysis) | Amine Conjugation | 7.2 - 8.5 | [6] |

| NHS Ester Half-life (Hydrolysis) | pH 7.0, Room Temperature | ~7 hours | [7] |

| pH 8.0, Room Temperature | ~1 hour | [7] | |

| pH 8.5, Room Temperature | 125-180 minutes | [8] | |

| pH 9.0, Room Temperature | Minutes | [6][7] | |

| Typical Molar Excess (NHS Ester:Protein) | Initial Experiments | 10:1 to 20:1 | [8][9] |

| Typical Reaction Time (NHS Ester Aminolysis) | Room Temperature | 30 - 60 minutes | [9] |

| 4°C | 2 hours to overnight | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound, from initial protein modification to the final click chemistry conjugation and characterization of the resulting conjugate.

Protocol 1: Antibody Modification with this compound

This protocol describes the covalent attachment of the this compound to a monoclonal antibody (mAb) via its primary amines.

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

UV-Vis Spectrophotometer

Methodology:

-

Antibody Preparation:

-

If the mAb is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column.

-

Adjust the concentration of the mAb to 1-10 mg/mL in the reaction buffer (pH 8.0).

-

-

This compound Solution Preparation:

-

Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a 10- to 20-fold molar excess over the mAb.

-

While gently vortexing, add the calculated volume of the this compound solution to the mAb solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody stability.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Azido-Antibody:

-

Remove unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect the protein fractions.

-

-

Characterization:

-

Determine the protein concentration of the purified azido-antibody using a BCA assay or by measuring absorbance at 280 nm.

-

The successful incorporation of the azide group can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the N3-C4 moiety.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azido-antibody to an alkyne-containing molecule (e.g., a cytotoxic drug) via CuAAC.

Materials:

-

Purified azido-antibody from Protocol 1

-

Alkyne-functionalized payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-payload in DMSO or DMF.

-

Prepare a stock solution of CuSO₄ in deionized water (e.g., 50 mM).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) in deionized water (e.g., 250 mM).

-

Prepare a stock solution of THPTA in deionized water (e.g., 50 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azido-antibody to a final concentration of 1-5 mg/mL in the reaction buffer.

-

Add the alkyne-payload stock solution to achieve a 5- to 10-fold molar excess over the antibody.

-

Add the THPTA stock solution to a final concentration of 1-2 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM. Gently vortex the solution.

-

-

Initiation of the Reaction:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently vortex the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Purification of the ADC:

-

Once the reaction is complete, remove excess reagents and the copper catalyst by size-exclusion chromatography.

-

-

Characterization:

-

Analyze the purified ADC by SDS-PAGE, which will show a shift in the molecular weight of the antibody chains.

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol outlines a common method for determining the average number of drug molecules conjugated to each antibody.

Materials:

-

Purified ADC

-

HIC-HPLC system with a UV detector

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Methodology:

-

Sample Preparation:

-

Dilute the purified ADC to a final concentration of 1 mg/mL in Mobile Phase A.

-

-

HPLC Analysis:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (higher hydrophobicity).

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

-

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Signaling Pathway: Mechanism of Action of a Non-Cleavable ADC Targeting HER2

The following diagram illustrates the mechanism of action of an ADC, such as Trastuzumab-DM1 (Kadcyla®), which utilizes a non-cleavable linker and targets the HER2 receptor on cancer cells.[10][11]

Caption: Mechanism of action of a HER2-targeted ADC with a non-cleavable linker, leading to cell death.[10][11]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and stable conjugation of biomolecules. Its application in the synthesis of non-cleavable ADCs has significant implications for the development of targeted cancer therapies. By understanding the core principles of NHS ester and click chemistry, and by following robust experimental protocols, researchers can effectively utilize this reagent to construct novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The detailed methodologies and visual workflows provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this compound in the laboratory.

References

- 1. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifetein.com [lifetein.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Trastuzumab emtansine: mechanisms of action and drug resistance [cancer.fr]

- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N3-C4-NHS Ester: Structure, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C4-NHS ester, a heterobifunctional crosslinker pivotal in modern bioconjugation and drug development. This document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in creating antibody-drug conjugates (ADCs). Experimental protocols and visual diagrams are included to facilitate practical implementation in a laboratory setting.

Core Concepts: The Chemical Structure of this compound

This compound, also known as Azido-C4-NHS ester or succinimidyl 4-azidobutanoate, is a versatile molecule designed for the covalent modification of biomolecules. Its structure is characterized by three key functional components:

-

An Azide (B81097) Group (N3): This moiety serves as a bioorthogonal handle for "click chemistry." It readily and specifically reacts with alkyne- or cyclooctyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1] This high efficiency and specificity make the azide group ideal for targeted conjugation in complex biological systems.

-

A C4 Linker: A four-carbon aliphatic chain provides spacing between the azide and the NHS ester, which can be crucial for mitigating steric hindrance and maintaining the biological activity of the conjugated molecules.

-

An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[2]

The combination of these components makes this compound a powerful tool for linking different molecules together, a fundamental process in the development of targeted therapeutics and diagnostic agents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, 4-azidobutanoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 478801-48-8 | [3][4] |

| Molecular Formula | C₉H₁₂N₄O₄ | [3][4] |

| Molecular Weight | 240.22 g/mol | [3][4] |

| Purity | >90% | [3] |

| SMILES | O=C(ON1C(CCC1=O)=O)CCCCN=[N+]=[N-] | [3] |

Table 2: Physicochemical Properties of 4-Azidobutanoic Acid

| Property | Value | Reference(s) |

| CAS Number | 54447-68-6 | [2][5] |

| Molecular Formula | C₄H₇N₃O₂ | [2][5] |

| Molecular Weight | 129.12 g/mol | [2][5] |

| Boiling Point | 135.00 °C | [5] |

| SMILES | C(CC(=O)O)CN=[N+]=[N-] | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in protein labeling.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, 4-azidobutanoic acid, with N-hydroxysuccinimide. This reaction is commonly facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

4-Azidobutanoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF) (if solubility is an issue)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-azidobutanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU, if DCC is used) indicates the reaction is proceeding.

-

Workup:

-

If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold, anhydrous DCM or THF.

-

If EDC was used, the byproduct is water-soluble and can be removed by washing with water. However, care must be taken as the NHS ester is susceptible to hydrolysis. A non-aqueous workup is preferable.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of ethyl acetate.

-

Purify the this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the this compound as a white solid or colorless oil.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Labeling Proteins with this compound

This protocol describes a general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the desired degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight with gentle mixing.

-

-

Quenching the Reaction: To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its dual functionality allows for the straightforward and efficient conjugation of diverse molecules, enabling the construction of complex bioconjugates such as antibody-drug conjugates. The protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in a variety of research and development applications. Careful optimization of reaction conditions and purification procedures will ensure the generation of high-quality conjugates for downstream use.

References

A Technical Guide to the Solubility and Application of N3-C4-NHS Ester in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N3-C4-NHS ester in dimethyl sulfoxide (B87167) (DMSO). It is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective use of this versatile bioconjugation reagent. This document outlines qualitative and quantitative solubility parameters, detailed experimental protocols, and visual workflows to facilitate seamless integration into research and development pipelines.

Core Topic: Understanding the Solubility of this compound

N3-(C4)-N-hydroxysuccinimide (NHS) ester, also known as Azidobutyric acid NHS ester, is a key reagent in bioconjugation and click chemistry. Its utility lies in its bifunctional nature, possessing an azide (B81097) group for click chemistry reactions and an NHS ester for covalent modification of primary amines on biomolecules. A thorough understanding of its solubility is paramount for successful and reproducible experimental outcomes.

While specific quantitative solubility values for this compound in DMSO are not extensively published, it is widely reported as being soluble in organic solvents, with DMSO being a preferred choice for preparing stock solutions.[1][2][3] The general practice is to dissolve the NHS ester in anhydrous DMSO immediately prior to use to prevent hydrolysis of the moisture-sensitive NHS ester group.[4][5]

Data Presentation: Solubility and Physicochemical Properties

The following tables summarize the available qualitative and calculated quantitative data regarding the solubility and key properties of this compound.

Table 1: Qualitative and Calculated Quantitative Solubility of this compound in DMSO

| Solvent | Qualitative Solubility | Calculated Concentration Example | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | ~38.3 mg/mL (169 mM)¹ | Anhydrous DMSO is highly recommended to prevent hydrolysis of the NHS ester.[4] Stock solutions in DMSO should be prepared fresh, though some sources suggest they can be stored at -20°C for short periods.[6][7] |

| Dimethylformamide (DMF) | Soluble[1][3] | - | Amine-free DMF should be used as any amine contaminants will react with the NHS ester.[6][7] |

¹This concentration is calculated based on a protocol for a similar compound, Azidobutyrate NHS Ester, where 2.3 mg is dissolved in 60 µL of DMSO.[8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₄O₄ | [3][8] |

| Molecular Weight | 226.19 g/mol | [3][8] |

| Purity | Typically >95% (by ¹H NMR and HPLC) | [3] |

| Appearance | Colorless solid | [1] |

| Storage Conditions | -20°C, desiccated | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the preparation of a stock solution and a general procedure for determining the solubility of this compound in DMSO.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a stock solution of this compound in DMSO for use in a typical bioconjugation reaction.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Weigh a precise amount of this compound (e.g., 2.3 mg) into a microcentrifuge tube.

-

Dissolution: Add a small, measured volume of anhydrous DMSO (e.g., 60 µL) to the solid.

-

Mixing: Vortex the tube thoroughly to ensure the solid is completely dissolved.

-

Immediate Use: It is highly recommended to use the freshly prepared solution immediately for the conjugation reaction.

Protocol 2: Determination of this compound Solubility in DMSO

This protocol outlines a general method for determining the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Sealed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the vial using a vortex mixer for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Gravimetrically determine the concentration by evaporating the solvent from the aliquot and weighing the remaining solid.

-

-

Data Reporting:

-

Express the solubility in mg/mL and calculate the molarity using the molecular weight of this compound.

-

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway involving this compound.

Caption: Experimental workflow for bioconjugation using this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Azidobutyric acid NHS ester (A270054) | Antibodies.com [antibodies.com]

- 4. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. glenresearch.com [glenresearch.com]

N3-C4-NHS Ester: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are powerful tools in bioconjugation, enabling the formation of stable amide bonds with primary amines on biomolecules. The N3-C4-NHS ester is a versatile, non-cleavable linker containing an azide (B81097) group, making it particularly valuable for applications in antibody-drug conjugates (ADCs) and click chemistry.[1] Understanding the stability and optimal storage conditions of this reagent is critical for successful and reproducible conjugation outcomes. This guide provides an in-depth overview of the factors influencing this compound stability, recommended storage protocols, and methods for assessing its reactivity.

Core Concepts: Reactivity and Competing Hydrolysis

The utility of NHS esters lies in their reactivity with primary amines, found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2] This reaction, known as aminolysis, proceeds via nucleophilic acyl substitution to form a stable amide bond. However, a competing reaction, hydrolysis, where the NHS ester reacts with water, is a primary concern.[3] Hydrolysis results in the formation of an inactive carboxylic acid, reducing the efficiency of the desired conjugation.[3] The rates of both aminolysis and hydrolysis are significantly influenced by pH and temperature.[4]

Quantitative Data Summary

The stability of NHS esters is highly dependent on the experimental conditions. The following tables summarize key quantitative data regarding the stability of NHS esters in general, which serves as a strong guideline for the handling of this compound.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | ~1 hour |

| 8.5 | Room Temperature | 125-180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Table 1: Stability of NHS Esters as a Function of pH and Temperature.[5][6][7][8]

| Recommended Storage Conditions for this compound | |

| Solid Form | Store at -20°C, desiccated and protected from light.[1][9][10][11] |

| In Anhydrous Solvent (e.g., DMSO, DMF) | Aliquot and store at -20°C or -80°C.[9][12] |

| Aqueous Solutions | Prepare immediately before use; do not store.[9][12] |

Table 2: Recommended Storage Conditions for this compound.

Factors Influencing Stability

pH: The pH of the reaction buffer is the most critical factor. While the aminolysis reaction is favored at a slightly alkaline pH (typically 7.2-8.5) where primary amines are deprotonated and thus more nucleophilic, higher pH values dramatically increase the rate of hydrolysis.[6][][14]

Temperature: Lower temperatures slow down the rate of both aminolysis and hydrolysis.[3] Performing conjugations at 4°C can be advantageous for labile molecules or when longer reaction times are required.[3]

Moisture: NHS esters are highly susceptible to hydrolysis and should be protected from moisture.[15] It is crucial to use anhydrous solvents and to allow refrigerated reagents to equilibrate to room temperature before opening to prevent condensation.[15]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein.

-

Prepare the Protein Solution:

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12][16]

-

The concentration of the stock solution will depend on the desired molar excess for the reaction.

-

-

Perform the Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[5]

-

Keep the final concentration of the organic solvent below 10% to minimize protein denaturation.[5]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[5][12]

-

-

Quench the Reaction:

-

Purify the Conjugate:

-

Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]

-

Protocol 2: Spectrophotometric Assay for NHS Ester Hydrolysis

This method allows for the monitoring of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[3][15]

-

Prepare Buffer Solutions:

-

Prepare a series of amine-free buffers at different pH values (e.g., pH 7.0, 8.0, 9.0).

-

-

Prepare NHS Ester Solution:

-

Dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

-

-

Initiate Hydrolysis:

-

Add a small volume of the this compound stock solution to each of the pre-warmed buffer solutions in separate cuvettes.

-

Mix quickly and start recording the absorbance at 260 nm at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time for each pH.

-

The initial rate of hydrolysis can be determined from the slope of the curve.

-

The half-life (t½) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to complete hydrolysis.[17]

-

Visualizations

Caption: Reaction pathway of this compound with a primary amine and the competing hydrolysis reaction.

Caption: A typical experimental workflow for bioconjugation using this compound.

Caption: Simplified signaling pathway of an ADC utilizing a non-cleavable linker like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. N3-PEG4-C2-NHS ester | TargetMol [targetmol.com]

- 11. chemscene.com [chemscene.com]

- 12. lumiprobe.com [lumiprobe.com]

- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity and Application of N3-C4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C4-NHS ester, a heterobifunctional crosslinker, detailing its core reactivity, applications in bioconjugation and drug development, and experimental protocols for its use.

Introduction to this compound

The this compound is a versatile chemical tool that incorporates two key reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) (N3) group, connected by a C4 spacer. This dual functionality allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the azide group enables subsequent modification through "click chemistry."[1][2][3] This reagent is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), fluorescent labeling, and the attachment of biomolecules to surfaces.[2][4][5]

The structure of this compound consists of:

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[6][7]

-

Azide (N3) Group: A bioorthogonal functional group that selectively reacts with alkynes or cyclooctynes in click chemistry reactions.[2]

-

C4 Linker: A four-carbon spacer that provides spatial separation between the conjugated molecule and the azide functionality.

Core Reactivity and Principles

The utility of this compound lies in its two distinct reactive ends, which can be addressed in a sequential manner.

NHS Ester Reactivity with Primary Amines

The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[8][]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile and cleaves the ester bond. This reaction inactivates the reagent and its rate is highly dependent on pH and temperature.[8][10]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the N3-C4-NHS Ester Reaction with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of modern bioconjugation, prized for its efficiency and selectivity in forming stable amide bonds with primary amines. This guide focuses specifically on the N3-C4-NHS ester, also known as 4-Azidobutyric acid NHS ester, a heterobifunctional linker that serves a dual purpose. It leverages the robust and well-characterized NHS ester-amine reaction to covalently attach a four-carbon spacer arm terminating in an azide (B81097) (N3) group. This azide functionality is a bioorthogonal handle, enabling subsequent conjugation to alkyne-modified molecules via "click chemistry." This two-step approach is fundamental in the synthesis of complex biomolecular constructs, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and custom assay reagents. This document provides a comprehensive overview of the reaction mechanism, kinetics, critical experimental parameters, and detailed protocols to empower researchers in leveraging this versatile chemical tool.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an this compound and a primary amine is a classic nucleophilic acyl substitution.[][2] Primary amines (–NH2), present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are the principal targets for this conjugation method.[3][4]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The unprotonated primary amine, acting as a nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester.[2][5][6]

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[][5]

-

Amide Bond Formation and NHS Release: The intermediate rapidly collapses, reforming the carbonyl double bond and displacing the N-hydroxysuccinimide group. This yields a highly stable amide bond and releases NHS as a byproduct.[][3][5]

The resulting amide linkage is thermodynamically stable and effectively irreversible under physiological conditions, a critical feature for creating robust bioconjugates for in vivo or long-term assay applications.[][7][8]

Quantitative Data Summary

Successful conjugation hinges on controlling experimental parameters to favor the desired aminolysis reaction over the competing hydrolysis of the NHS ester.

Critical Reaction Parameters

The efficiency of the conjugation is governed by several factors, with pH being the most critical.[2][9][10][11]

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal balance between amine nucleophilicity and NHS ester stability. The most commonly recommended range is pH 8.3-8.5.[2][3][9][10] |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures (4°C) can be used to slow hydrolysis for longer reactions, while room temperature allows for faster conjugation (30-60 min).[][3][12][13] |

| Reaction Time | 30 min - 4 hours | Dependent on temperature, pH, and reactant concentrations. Can be extended overnight at 4°C.[3][9] |

| Buffer Choice | Phosphate, Bicarbonate, Borate, HEPES | Crucially, avoid buffers containing primary amines (e.g., Tris, Glycine) as they compete for reaction with the NHS ester.[2][3][13] |

| Solvent | DMSO or DMF | This compound is often dissolved in a small amount of anhydrous organic solvent before addition to the aqueous reaction buffer.[9][10][13] |

| Molar Excess | 10-50 fold (Ester:Protein) | Starting point for optimization; depends on protein concentration and desired degree of labeling.[12] |

| Protein Conc. | 1-10 mg/mL | Higher concentrations favor the desired bimolecular reaction over hydrolysis.[10][12] |

Hydrolytic Stability of NHS Esters vs. pH

Hydrolysis is the primary competing side reaction where the NHS ester reacts with water, rendering it inactive.[2][3] The rate of hydrolysis is highly pH-dependent, increasing significantly as the pH becomes more alkaline.[3][7]

| pH | Temperature (°C) | Approximate Half-life of NHS Ester |

| 7.0 | 0°C | 4 - 5 hours[3] |

| 7.0 | Room Temperature | ~7 hours[2] |

| 8.0 | 4°C | ~1 hour[2] |

| 8.6 | 4°C | 10 minutes[3] |

| 9.0 | Room Temperature | Minutes[2] |

This data underscores the importance of performing the reaction promptly after the NHS ester is introduced into the aqueous buffer.

Experimental Protocols

The following sections provide detailed methodologies for protein and oligonucleotide labeling.

Protocol: Labeling a Protein with this compound

This protocol describes the covalent attachment of the azido-butanoate linker to a protein, such as an antibody.

Materials:

-

Protein (1-10 mg/mL in a suitable buffer)

-

This compound (Azidobutyric acid NHS ester)

-

Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Phosphate, pH 8.3-8.5

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Purification System: Size-exclusion chromatography (SEC) desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If the storage buffer contains Tris or other primary amines, it must be exchanged with the Reaction Buffer using a desalting column or dialysis.[12][13]

-

NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[12][13] The NHS ester is moisture-sensitive and should not be stored in solution.[13]

-

Reaction Initiation: Add a calculated molar excess (e.g., 20-fold) of the dissolved this compound solution to the protein solution.[13][14] Gently mix. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.[13][14]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle mixing.[3][12][13]

-

Quenching (Optional but Recommended): Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.[12][14]

-

Purification: Remove excess, unreacted linker and byproducts (NHS) by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[9][12][13]

-

Characterization & Storage: Determine the concentration of the final azide-functionalized protein. The conjugate is now ready for subsequent click chemistry reactions or can be stored under conditions optimal for the parent protein.

Protocol: Labeling an Amine-Modified Oligonucleotide

This protocol is adapted for labeling synthetic oligonucleotides containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide

-

This compound

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 9.0[15]

-

Organic Solvent: Anhydrous DMSO, DMF, or Acetonitrile (ACN)[15]

-

Purification System: Desalting column (e.g., Glen Gel-Pak™ or equivalent)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Reaction Buffer (e.g., 0.2 µmoles in 500 µL).[5][15]

-

NHS Ester Solution Preparation: Dissolve the this compound in a minimal amount of organic solvent (e.g., 2.3 mg in 60 µL of ACN for a 0.2 µmole scale reaction).[15]

-

Reaction Initiation: Add the NHS ester solution (e.g., 5-10 equivalents) to the dissolved oligonucleotide.[5][15]

-

Incubation: Agitate the mixture and incubate at room temperature for 1-2 hours.[5]

-

Purification: Separate the labeled oligonucleotide conjugate from salts and excess unreacted label using a desalting column.[5]

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the logical flow of the protein labeling protocol described in Section 4.1.

Application in Antibody-Drug Conjugate (ADC) Synthesis

The this compound is a key component in multi-step ADC synthesis. It acts as a linker to introduce the azide handle onto the antibody, which is then "clicked" to a drug payload containing an alkyne group.

References

- 2. benchchem.com [benchchem.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. glenresearch.com [glenresearch.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. benchchem.com [benchchem.com]

- 15. glenresearch.com [glenresearch.com]

N3-C4-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

CAS Number: 478801-48-8

This technical guide provides an in-depth overview of N3-C4-NHS ester, a bifunctional, non-cleavable linker widely utilized in the fields of bioconjugation and drug development. It is an essential tool for researchers and scientists focused on creating stable bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines the compound's physicochemical properties, provides detailed experimental protocols for its use, and illustrates key workflows and reaction mechanisms.

Core Properties and Specifications

This compound, also known as (2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate, is a versatile crosslinking reagent. It features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group. The NHS ester facilitates covalent bond formation with primary amines, such as those found on the lysine (B10760008) residues of antibodies and other proteins. The azide group enables subsequent conjugation to molecules containing an alkyne group via click chemistry.[1][2]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers.[3][4][5]

| Property | Value | Citations |

| CAS Number | 478801-48-8 | [3][4][5] |

| Molecular Formula | C₉H₁₂N₄O₄ | [3][5] |

| Molecular Weight | 240.22 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Purity | ≥95% to ≥98% | [3] |

| SMILES | O=C(ON1C(CCC1=O)=O)CCCCN=[N+]=[N-] | [4][5] |

Quality Control and Storage

For optimal performance and longevity, adherence to proper storage and handling procedures is critical.

| Parameter | Recommendation | Citations |

| Storage | Store at -20°C, desiccated. Equilibrate vial to room temperature before opening to prevent moisture condensation. | [2] |

| Solubility | Soluble in anhydrous DMSO and DMF. | [2] |

| Stability | The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare stock solutions immediately before use and avoid long-term storage in solution. | [2][6] |

Mechanism of Action and Applications

The dual functionality of this compound allows for a two-step conjugation strategy, making it a valuable linker in the construction of complex biomolecules like ADCs.

-

Amine Conjugation: The NHS ester reacts with primary amines (e.g., lysine side chains on an antibody) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond.[7][8]

-

Click Chemistry: The terminal azide group allows for a highly specific and efficient reaction with an alkyne-modified molecule (e.g., a cytotoxic drug) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[1]

This linker is classified as non-cleavable, meaning that in the context of an ADC, the drug is released only after the complete degradation of the antibody backbone within the lysosome of a target cell.[9] This can enhance the stability of the ADC in circulation.

Experimental Protocols

The following sections provide detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Antibody Conjugation via NHS Ester Reaction

This protocol details the conjugation of this compound to an antibody, introducing an azide handle for subsequent click chemistry.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Methodology:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer like PBS using a desalting column or dialysis.

-

Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. Vortex to ensure complete dissolution. Do not store the stock solution.[10]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.[10]

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

-

Collect the purified azide-modified antibody.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the conjugation of the azide-modified antibody to an alkyne-containing molecule (e.g., a drug payload).

Materials:

-

Azide-modified antibody (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction Buffer (e.g., PBS)

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Click Reaction:

-

In a reaction vessel, combine the azide-modified antibody and a 3- to 5-fold molar excess of the alkyne-containing molecule.

-

Add the TBTA ligand to the reaction mixture at a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents and the drug payload.

-

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the key processes involving this compound.

Two-Step ADC Synthesis Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]

- 5. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. N3-C4-NHSester | ADC Linker | 478801-48-8 | Invivochem [invivochem.com]

- 10. furthlab.xyz [furthlab.xyz]

An In-depth Technical Guide to the N3-C4-NHS Ester: Structure, Function, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-C4-NHS ester, a bifunctional linker widely utilized in bioconjugation, with a particular focus on its application in the development of antibody-drug conjugates (ADCs). This document details the core physicochemical properties of the molecule, the specific role of its C4 spacer, and provides detailed experimental protocols for its use.

Core Principles of the this compound

The this compound, also known as 5-azidopentanoic acid succinimidyl ester, is a heterobifunctional crosslinker. Its structure features two key reactive moieties at either end of a four-carbon alkyl chain, or C4 spacer. This design allows for the sequential and controlled conjugation of two different molecules.

The two reactive ends are:

-

An Azide (B81097) Group (-N3): This functional group is stable under most biological conditions and serves as a handle for "click chemistry."[1] Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), respectively, to form a stable triazole linkage.[2][3][4]

-

An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive group that selectively forms a stable amide bond with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies.[2]

This dual reactivity makes the this compound a versatile tool for linking a wide range of biomolecules to other substrates, including fluorescent dyes, peptides, and cytotoxic drugs.

Physicochemical Properties

The fundamental properties of the this compound are summarized in the table below, providing essential data for experimental design.

| Property | Value |

| Chemical Name | 5-azidopentanoic acid succinimidyl ester |

| Synonyms | This compound, Azido-C4-NHS ester |

| CAS Number | 478801-48-8 |

| Molecular Formula | C9H12N4O4 |

| Molecular Weight | 240.22 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Storage Conditions | -20°C, desiccated |

The Role of the C4 Spacer

The C4 spacer is an integral component of the this compound, influencing the overall properties and performance of the resulting bioconjugate.

-

Spatial Separation: The primary function of the C4 spacer is to provide a defined distance between the two conjugated molecules. This separation can be critical for minimizing steric hindrance, which might otherwise impair the biological activity of a protein or the binding affinity of an antibody.

-

Hydrophobicity: The C4 alkyl chain is hydrophobic in nature. In the context of ADCs, the hydrophobicity of the linker can influence the aggregation, solubility, and pharmacokinetic properties of the conjugate. While highly hydrophobic linkers can sometimes lead to aggregation, shorter alkyl chains like C4 are often well-tolerated.

-

Flexibility: The single bonds within the C4 alkyl chain allow for rotational freedom, providing flexibility to the linker. This can be advantageous in allowing the conjugated molecules to adopt optimal orientations for biological interactions.

The estimated spacer arm length of the C4 moiety, from the nitrogen of the newly formed amide bond to the first nitrogen of the azide group, is approximately 6.1 Å. This estimation is based on standard bond lengths (C-C: ~1.54 Å, C-N: ~1.47 Å) in a fully extended, all-trans conformation.[5] The actual end-to-end distance in solution will be dynamic due to the conformational flexibility of the alkyl chain.[6]

While direct, peer-reviewed studies providing a quantitative comparison of the C4 spacer against other alkyl (e.g., C2, C3, C5) or PEG spacers in the context of N3-NHS esters are limited, the choice of spacer length is a critical parameter in linker design that is often optimized empirically for each specific application to balance stability, solubility, and biological activity.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow to generate an antibody-drug conjugate.

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of the this compound to primary amines on an antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

This compound Stock Solution:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the purified azide-modified antibody using a standard protein assay (e.g., BCA assay).

-

The degree of labeling (DOL), or the average number of azide groups per antibody, can be determined by mass spectrometry.

-

Protocol 2: Click Chemistry Conjugation of a Drug Payload

This protocol outlines the conjugation of an alkyne-functionalized cytotoxic drug to the azide-modified antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Azide-modified antibody from Protocol 1

-

Alkyne-functionalized cytotoxic drug

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelating ligand (e.g., THPTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-functionalized drug in DMSO.

-

Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA in a degassed buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-modified antibody and a 2- to 10-fold molar excess of the alkyne-functionalized drug.

-

Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

-

Add the copper/ligand complex to the antibody/drug mixture to a final copper concentration of 50-200 µM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if the components are light-sensitive.

-

-

Purification:

-

Purify the final ADC using size-exclusion chromatography to remove the copper catalyst, excess drug, and other reagents.

-

-

Characterization:

-

Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.

-

Application in Antibody-Drug Conjugate (ADC) Development Targeting the HER2 Pathway

A prominent application of the this compound is in the synthesis of ADCs. The non-cleavable nature of the amide bond formed by the NHS ester and the stable triazole linkage from click chemistry result in a highly stable ADC in circulation. This is particularly relevant for ADCs that rely on the complete degradation of the antibody in the lysosome to release the cytotoxic payload.[9]

A key target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers and other malignancies.[10][11] The binding of an anti-HER2 antibody to the receptor triggers internalization of the ADC-receptor complex.[12] Once inside the lysosome, the antibody is degraded, releasing the drug-linker-amino acid complex, which can then exert its cytotoxic effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[10]

Visualizations

The following diagrams illustrate the chemical structures, experimental workflows, and biological pathways discussed in this guide.

Conclusion

The this compound is a powerful and versatile bifunctional linker that enables the efficient and controlled conjugation of biomolecules. Its defined C4 spacer provides a balance of spatial separation and a manageable hydrophobic profile, making it a valuable tool in the development of complex bioconjugates like ADCs. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to achieving high conjugation efficiency and producing stable, functional biotherapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this important chemical tool in their drug development and scientific research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer-naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N3-C4-NHS Ester for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-C4-NHS ester, a bifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document outlines its core properties, provides detailed experimental protocols, and presents quantitative data to enable researchers to effectively utilize this versatile molecule.

Introduction to this compound

This compound, also known as 5-azidopentanoyl-NHS ester, is a non-cleavable linker that possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) (N3) group. This dual functionality allows for a two-step conjugation strategy. The NHS ester facilitates covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of antibodies, while the azide group enables subsequent "click chemistry" reactions for the attachment of a payload molecule.[1][2]

Chemical Structure:

The this compound is a valuable tool in drug development, offering a stable linkage for ADCs. Its application extends to various bioconjugation techniques where precise and stable molecular connections are required.[1][2]

Core Principles of this compound Chemistry

The utility of this compound lies in its two distinct reactive ends, enabling a sequential and controlled conjugation process.

Amine-Reactive NHS Ester Conjugation

The NHS ester group reacts with primary amines (e.g., on lysine side chains and the N-terminus of proteins) via nucleophilic acyl substitution to form a stable amide bond.[5][] This reaction is highly efficient under mild, slightly alkaline conditions.[5]

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5 to ensure the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[5][7]

-

Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are essential to prevent competition with the target biomolecule.[8][]

-

Temperature: The reaction can be performed at room temperature or at 4°C to modulate the reaction rate and accommodate sensitive biomolecules.[10]

A competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which increases with pH.[5] Careful control of reaction conditions is therefore critical for successful conjugation.

Bioorthogonal Azide "Click Chemistry"

The terminal azide group of the linker is inert to most biological functional groups, making it bioorthogonal.[11] It can specifically react with an alkyne-modified payload through cycloaddition reactions, a cornerstone of "click chemistry."[12]

Two primary forms of azide-alkyne cycloaddition are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to form a 1,4-disubstituted triazole ring.[13][14] It is known for its fast reaction kinetics.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[11][15] The release of ring strain drives the reaction forward, making it ideal for applications in living systems where copper toxicity is a concern.[11][16]

Quantitative Data for Experimental Design

The following tables summarize key quantitative data to aid in the design and optimization of experiments using this compound.

Table 1: Stability of NHS Esters - Half-life vs. pH

| pH | Temperature | Half-life of NHS Ester |

| 7.0 | Room Temperature | 4-5 hours |

| 8.0 | Room Temperature | ~1 hour |

| 8.6 | Room Temperature | ~10 minutes |

| 9.0 | Room Temperature | <10 minutes |

Data sourced from multiple references indicating the strong dependence of NHS ester stability on pH. As pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.[17][18][19]

Table 2: Comparative Analysis of CuAAC and SPAAC Click Chemistry

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) is required. | No catalyst is needed; driven by ring strain. |

| Biocompatibility | Potential cytotoxicity due to the copper catalyst, limiting in vivo applications. | Excellent biocompatibility, suitable for live-cell and in vivo studies. |

| Reaction Kinetics | Generally faster second-order rate constants. | Slower second-order rate constants compared to CuAAC, but still efficient. |

| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. | Yields a mixture of regioisomers. |

| Reaction Conditions | Aqueous buffers, room temperature. Requires a reducing agent (e.g., sodium ascorbate) and a stabilizing ligand (e.g., THPTA). | Aqueous buffers, physiological pH and temperature. |

This table provides a comparative overview of the two main "click chemistry" reactions used with the azide functionality of the this compound linker.[1][2][16]

Detailed Experimental Protocols

The following are detailed protocols for the two-step conjugation process involving this compound.

Protocol 1: Antibody Labeling with this compound

This protocol describes the initial conjugation of the linker to an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[20]

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve a desired molar excess over the antibody (typically 10-20 fold molar excess).

-

Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.[21]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[20]

-

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS.[8]

-

Collect the fractions containing the azide-modified antibody.

-

Determine the protein concentration and degree of labeling (if a chromophoric or fluorophoric payload is used in the next step).

-

Protocol 2: Click Chemistry Conjugation of a Payload

This section provides protocols for both CuAAC and SPAAC to attach an alkyne-modified payload to the azide-functionalized antibody.

Materials:

-

Azide-modified antibody (from Protocol 1)

-

Alkyne-modified payload (e.g., drug, fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified antibody with the alkyne-modified payload (typically 2-5 fold molar excess of payload).[22]

-

Prepare a premixed solution of CuSO4 and THPTA ligand in a 1:5 molar ratio.[22]

-

Add the premixed catalyst solution to the antibody-payload mixture to a final copper concentration of 0.25-1 mM.[13][22]

-

-

Initiation of Reaction:

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature.[14]

-

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove excess payload and catalyst components.

-

Materials:

-

Azide-modified antibody (from Protocol 1)

-

Strained alkyne-modified payload (e.g., DBCO-drug)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the ADC using size-exclusion chromatography or another suitable method to remove the excess payload.[12]

-

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for synthesizing an ADC using this compound.

Caption: Workflow for ADC synthesis using this compound.

Cellular Uptake and Trafficking of ADCs

Once administered, ADCs undergo a specific intracellular pathway to deliver their cytotoxic payload.

Caption: Cellular pathway of ADC internalization and payload release.

Upon binding to its target receptor on the cancer cell surface, the ADC is internalized via endocytosis.[3][4] It is then trafficked through the endosomal-lysosomal pathway.[3][4] In the acidic environment of the lysosome, the antibody is degraded, leading to the release of the cytotoxic payload, which can then exert its cell-killing effect.[24] Since the this compound provides a non-cleavable linkage, the payload is released upon the degradation of the antibody backbone.[3][4]

Conclusion